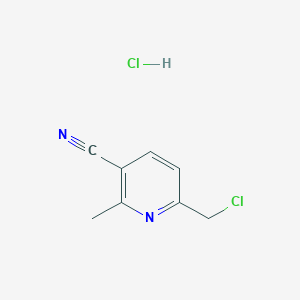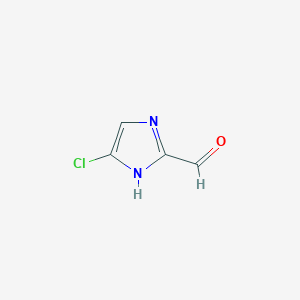
2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the bromination of 3-(difluoromethyl)-4-fluoronitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized products, although less common, may include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene depends on its specific application and the target molecule or pathway. In general, the presence of electron-withdrawing groups like fluorine and nitro can influence the compound’s reactivity and interaction with biological targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
- 2-Bromo-3,3,3-trifluoropropene
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This specific arrangement imparts distinct reactivity and properties compared to other similar compounds. The presence of multiple electron-withdrawing groups can enhance the compound’s stability and influence its interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C7H3BrF3NO2 |
|---|---|
Poids moléculaire |
270.00 g/mol |
Nom IUPAC |
3-bromo-2-(difluoromethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-6-4(12(13)14)2-1-3(9)5(6)7(10)11/h1-2,7H |
Clé InChI |
FEPUNFQMSVGZSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12957902.png)

![2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-](/img/structure/B12957904.png)



![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)



